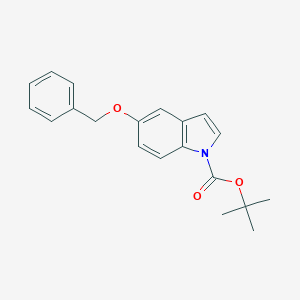

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-phenylmethoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFZVONIZHVXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical properties of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

An In-depth Technical Guide to the Physical Properties of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Introduction

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is a synthetic organic compound that serves as a crucial intermediate and building block in medicinal chemistry and drug discovery. As an N-Boc protected indole derivative, it offers a stable yet readily deprotectable scaffold for constructing more complex molecules, particularly those targeting biological systems where the indole nucleus is a key pharmacophore. The presence of the benzyloxy group at the 5-position provides a versatile handle for further chemical modification, such as debenzylation to reveal a phenol, which can be a site for etherification, esterification, or coupling reactions.

A comprehensive understanding of the physical properties of this compound is paramount for researchers and drug development professionals. These properties dictate critical parameters for its use, including appropriate storage conditions, selection of solvent systems for reactions and purification, analytical characterization, and safe handling. This guide provides a detailed examination of the known physical and spectroscopic properties of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate, grounded in established analytical techniques and safety protocols.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is the foundation of all subsequent research. The following identifiers and structural representation define tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

-

CAS Number: 170147-29-2

-

Molecular Formula: C₂₀H₂₁NO₃

-

Molecular Weight: 323.39 g/mol

-

InChI Key: YCFZVONIZHVXGU-UHFFFAOYSA-N

-

InChI Code: 1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-13-17(9-10-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3

-

Synonym(s): tert-butyl 5-(phenylmethoxy)-1H-indole-1-carboxylate

Caption: Molecular structure of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Summary of Physical Properties

This table provides a quick reference for the key physical properties of the compound.

| Property | Value | Source |

| CAS Number | 170147-29-2 | |

| Molecular Formula | C₂₀H₂₁NO₃ | |

| Molecular Weight | 323.39 g/mol | |

| Physical Form | White to Yellow Solid or Liquid | |

| Purity | ~95% | |

| Storage Temperature | Refrigerator (2-8°C) | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Acetone. | Inferred from structure |

Detailed Physical Properties

Appearance and Physical State

The compound is typically supplied as a white to yellow solid or liquid. The color variation can be attributed to minor impurities or slight degradation upon exposure to light or air over time. For sensitive applications, ensuring the material is a free-flowing white solid is preferable.

Thermal Properties

-

Melting Point: A specific, experimentally determined melting point is not consistently reported in publicly available databases. As a solid, it is expected to have a sharp melting point, which is a key indicator of purity. Decomposition may occur at elevated temperatures.

-

Boiling Point: Due to its high molecular weight and complex structure, the compound is expected to have a very high boiling point and would likely decompose before boiling under atmospheric pressure. It is considered non-volatile under standard laboratory conditions.

Solubility Profile

The molecular structure provides clear indicators of its solubility. The large, nonpolar surface area contributed by the indole ring, benzyl group, and tert-butyl group makes the molecule predominantly lipophilic. Consequently, it exhibits poor solubility in polar protic solvents like water but is readily soluble in a range of common organic solvents. This property is fundamental for its use in organic synthesis, allowing for reactions in solvents like THF or DCM and purification via silica gel chromatography using solvent systems such as ethyl acetate/hexane.

Stability and Storage

For long-term preservation of its integrity, the compound should be stored in a refrigerator at temperatures between 2-8°C.[1] It should be kept in a tightly sealed container, protected from light and moisture, to prevent hydrolysis of the Boc-group or other degradation pathways.

Experimental Protocols for Property Determination

The following section details standardized methodologies for characterizing the physical and spectroscopic properties of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Melting Point Determination

Causality: Determining the melting range provides a rapid assessment of purity. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad or depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, crystalline solid into a capillary melting point tube, sealed at one end.

-

Apparatus Setup: Insert the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point is this range.

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the chemical identity and structure of the molecule.

Causality: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the number and types of protons and carbons, their connectivity, and their chemical environment. This is the most powerful method for unambiguous structure confirmation.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

~1.65 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

-

~5.10 ppm (singlet, 2H): Benzylic protons (-O-CH₂-Ph).

-

~6.50 ppm (doublet, J ≈ 3.5 Hz, 1H): Proton at the C3 position of the indole ring.

-

~6.90-7.60 ppm (multiplet, 8H): Aromatic protons from the benzene ring of the benzyloxy group and the indole core.

-

~8.10 ppm (doublet, J ≈ 9.0 Hz, 1H): Proton at the C7 position of the indole ring, deshielded by the carbamate carbonyl.

Sources

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate molecular weight

An In-depth Technical Guide to tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate: Properties, Synthesis, and Applications

Introduction

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is a key heterocyclic building block extensively utilized by researchers, scientists, and drug development professionals. Its structure, which features a synthetically versatile indole core, is strategically modified with two critical protecting groups: a tert-butoxycarbonyl (Boc) group on the indole nitrogen and a benzyl (Bn) ether at the 5-position. This design makes it an invaluable intermediate in the multi-step synthesis of complex pharmaceutical agents and bioactive molecules.

The indole scaffold is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide range of diseases. The strategic placement of protecting groups is fundamental to modern organic synthesis. The Boc group provides robust protection for the indole nitrogen under various conditions but can be selectively removed under mild acidic conditions. Simultaneously, the benzyl group protects the C5-hydroxyl functionality and can be cleaved via catalytic hydrogenation. This orthogonal protection scheme allows for precise and directed chemical modifications at other positions of the indole ring, enabling the construction of diverse molecular libraries for drug discovery programs. This guide provides a comprehensive overview of the compound's properties, a validated synthesis protocol, analytical characterization methods, and its applications in the field.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties is essential for its proper handling, storage, and application in synthetic workflows.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| CAS Number | 170147-29-2 | [1] |

| Appearance | White to Yellow Solid or Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Conditions | Refrigerator (2-8°C), Sealed in dry conditions |[1][2] |

Table 2: Hazard Identification and Safety Information

| Category | Information | Reference |

|---|---|---|

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Codes | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |[1] |

Synthesis and Purification

The synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is typically achieved through the N-protection of 5-(benzyloxy)-1H-indole. This approach is efficient and ensures high yields of the desired product.

Causality of Experimental Design

The chosen synthetic route relies on the well-established reaction of a secondary amine (the indole nitrogen) with di-tert-butyl dicarbonate (Boc₂O). This reagent is the standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). A catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often employed to accelerate the reaction. The purification via silica gel column chromatography is a standard and effective method for separating the nonpolar product from more polar impurities and unreacted starting material.

Representative Synthesis Protocol

Step 1: N-Boc Protection of 5-(benzyloxy)-1H-indole

-

To a solution of 5-(benzyloxy)-1H-indole (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

-

Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the crude residue in a minimal amount of a solvent like ethyl acetate.

-

Wash the organic solution sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

Purification Protocol

-

Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack a chromatography column.

-

Dissolve the crude product in a minimal volume of the elution solvent.

-

Load the dissolved sample onto the column.

-

Elute the product using a gradient system, typically starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% Ethyl Acetate in Hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate as a solid or oil.

Sources

Technical Guide: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate Safety & Handling

Executive Summary

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (CAS 170147-29-2) is a critical intermediate in the synthesis of pharmaceutical agents, particularly serotonin receptor modulators and protein kinase inhibitors. Its dual-protection strategy—utilizing a tert-butyloxycarbonyl (Boc) group on the indole nitrogen and a benzyl ether on the 5-hydroxyl—renders it chemically versatile but operationally demanding.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of this compound. It moves beyond basic safety data sheets (SDS) to address the specific stability profiles and degradation mechanisms that researchers must control to maintain compound integrity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Accurate identification is the first step in chemical safety. This compound is characterized by its lipophilicity and specific solubility profile, driven by the bulky Boc and Benzyl groups.

| Property | Specification |

| IUPAC Name | tert-butyl 5-benzyloxyindole-1-carboxylate |

| CAS Number | 170147-29-2 |

| Molecular Formula | C₂₀H₂₁NO₃ |

| Molecular Weight | 323.39 g/mol |

| Physical State | White to off-white solid (crystalline powder) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Melting Point | 100–104 °C (derivative dependent; typically low-melting solid) |

| Purity Grade | Typically ≥95% (HPLC) for synthetic applications |

Hazard Identification & Toxicology[5]

While not classified as a "High Toxicity" compound (like cyanides), this indole derivative presents specific irritant and sensitization risks common to nitrogen heterocycles.

GHS Classification (29 CFR 1910.1200)

-

Signal Word: WARNING

-

Hazard Statements:

Toxicological Context

The lipophilic nature of the benzyl and Boc groups facilitates skin absorption. Once absorbed, metabolic cleavage of the Boc group (enzymatic hydrolysis) can release the free indole, which may act as a sensitizer. Chronic exposure to indole derivatives has been linked to potential liver enzyme modulation, though specific data for this protected analog is extrapolated from structural activity relationships (SAR).

Storage & Stability Mechanics[7]

The "Safety" of this compound includes the safety of the molecule itself. It possesses two distinct "kill switches"—chemical functionalities that degrade under specific conditions. Understanding these is vital for storage.

Stability Logic Diagram

The following diagram illustrates the degradation pathways that must be prevented during storage and handling.

Figure 1: Chemical stability profile showing critical degradation triggers (Acid, Reduction, Oxidation).

Storage Protocols

-

Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<24 hours) but promotes slow oxidative darkening over weeks.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The indole core is electron-rich and susceptible to auto-oxidation at the C2/C3 positions.

-

Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene containers for long-term storage as lipophilic impurities may leach.

Safe Handling & Operational Protocols

A. Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 mask required for solid handling; Half-face respirator with organic vapor cartridges (OV/P100) recommended if handling >5g or heating.

-

Dermal: Nitrile gloves (double-gloving recommended for solutions in DCM/DMSO).

-

Ocular: Chemical splash goggles.

B. Operational Workflow: Weighing & Transfer

This protocol minimizes static charge (common with Boc-protected solids) and exposure.

Figure 2: Step-by-step handling workflow to prevent moisture ingress and static dispersion.

C. Solubilization & Reaction Setup

-

Solvent Choice: The compound is highly soluble in Dichloromethane (DCM) and Ethyl Acetate. Avoid alcohols if using Lewis acids, as transesterification of the Boc group can occur.

-

Reaction Monitoring: When using this intermediate, monitor the disappearance of the starting material via TLC (typically 20% EtOAc/Hexane). The Boc group makes the spot UV active but less polar than the free indole.

Emergency Response & Waste Management

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (H335), administer oxygen.

-

Skin Contact: Wash with soap and water.[1] Do not use alcohol or acetone to clean skin, as this increases the transdermal absorption rate of the compound.

-

Eye Contact: Flush with water for 15 minutes.[1] The Boc-indole can crystallize on the cornea; seek ophthalmological review if irritation persists.

Spill Cleanup (Solid)

-

Isolate the area (10ft radius).

-

Dampen the powder slightly with an inert solvent (heptane) to prevent dust formation.

-

Sweep into a sealable waste container.

-

Clean surface with 1N NaOH (to hydrolyze trace residues) followed by water.

Waste Disposal

Dispose of as Hazardous Organic Waste .

-

Waste Code: Non-halogenated organic solvent waste (if dissolved).

-

Incompatibility: Do not mix with strong acids (TFA, H₂SO₄) in the waste stream, as rapid gas evolution (Isobutylene from Boc cleavage) can over-pressurize waste drums.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 34178155 (Analogous 5-substituted indoles). Retrieved February 7, 2026, from [Link]

Sources

The Biological Versatility of Indole Derivatives: A Technical Guide for Drug Discovery

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both natural and synthetic. Its unique electronic properties and geometric shape allow it to interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery. This guide provides an in-depth exploration of the diverse biological activities of indole derivatives, focusing on their mechanisms of action in oncology, infectious diseases, inflammation, and neurology. Furthermore, it offers detailed, field-proven experimental protocols for the evaluation of these activities, designed to equip researchers and drug development professionals with the practical knowledge required to advance novel indole-based therapeutics.

Introduction: The Indole Scaffold's Central Role in Pharmacology

The indole ring system, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring, is a ubiquitous motif in biologically active compounds. Its presence in essential natural molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biochemistry.[1][2] In drug development, the indole scaffold's planarity and ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions allow for high-affinity binding to a wide range of enzymatic and receptor targets. This versatility has led to the development of numerous FDA-approved drugs containing the indole moiety, including the anti-inflammatory indomethacin, the anti-cancer drug sunitinib, and the anti-migraine agent sumatriptan.[1][3] This guide will dissect the key biological activities of indole derivatives and provide the technical methodologies to validate them in a laboratory setting.

Part I: Major Biological Activities & Mechanisms of Action

Indole derivatives exhibit a remarkable spectrum of pharmacological effects. This section details the molecular mechanisms behind their most significant therapeutic applications.

Anticancer Activity

The fight against cancer has been significantly bolstered by indole-based compounds that interfere with various stages of cancer progression, from cell proliferation to survival.[4][5]

a) Mechanism 1: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are critical for the formation of the mitotic spindle during cell division.[1][6] Disruption of microtubule dynamics is a clinically validated anticancer strategy.[3] Numerous indole derivatives act as potent tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin.[6][7] This binding prevents the assembly of tubulin dimers into microtubules, leading to a breakdown of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.[1][3] Natural products like vinca alkaloids (vinblastine and vincristine) are classic examples of indole-containing tubulin inhibitors.[3]

Caption: Indole derivatives inhibit tubulin polymerization, leading to mitotic arrest.

b) Mechanism 2: Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their dysregulation is a hallmark of cancer. Indole derivatives serve as a versatile scaffold for designing potent kinase inhibitors that compete with ATP for the enzyme's active site.[8][9] For example, Sunitinib, an indole-based multi-kinase inhibitor, targets VEGFR and PDGFR, thereby inhibiting tumor angiogenesis and growth.[3] Other indole compounds have shown potent inhibition against kinases like CDK, PI3K, and Akt, which are central to cancer cell survival pathways.[8][9]

Caption: Indole derivatives act as competitive inhibitors of protein kinases.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, novel antimicrobial agents are urgently needed. Indole derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[10][11] Mechanisms include the disruption of bacterial cell membranes, inhibition of essential enzymes, and interference with biofilm formation.[12][13] Some indole derivatives have been shown to inhibit the NorA efflux pump in Staphylococcus aureus, which is a key mechanism of antibiotic resistance, thereby resensitizing the bacteria to existing drugs like fluoroquinolones.[13]

Anti-inflammatory Activity

Inflammation is a key process in many chronic diseases. Indole derivatives, most notably indomethacin, exert anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][15] COX-1 and COX-2 are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[14][15] By blocking the active site of these enzymes, indole derivatives reduce prostaglandin synthesis, thereby alleviating inflammatory symptoms.[16] Research is focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[14][17]

Neuroprotective and Antidepressant Activity

The indole core is central to neuropharmacology, given its presence in serotonin. Indole derivatives have shown promise in treating neurodegenerative diseases and depression. One key mechanism is the inhibition of monoamine oxidase (MAO) enzymes.[18][19] MAO-A and MAO-B are responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[20] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, which is the basis for their antidepressant effects.[18][20] Furthermore, inhibiting MAO-B reduces the production of reactive oxygen species during dopamine metabolism, a process implicated in the neurodegeneration seen in Parkinson's disease, thus providing a neuroprotective effect.[21]

Part II: Core Experimental Protocols for Activity Assessment

Validating the biological activity of novel indole derivatives requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[22] Its principle lies in the fact that only metabolically active, viable cells possess mitochondrial dehydrogenases capable of reducing the yellow MTT tetrazolium salt into purple formazan crystals.[23] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[22][23]

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indole derivative in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[24]

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24] Mix gently by pipetting.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Mechanism of Action: Apoptosis Assay by Annexin V/PI Staining

Causality: To validate if cell death observed in the MTT assay occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[25] In early apoptosis, phosphatidylserine (PS), normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can label these early apoptotic cells.[26][27] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is compromised.[26] This dual staining allows for the differentiation of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[28]

Detailed Protocol:

-

Cell Treatment: Seed and treat cells with the indole derivative (at concentrations around its IC₅₀) in a 6-well plate as described for the cytotoxicity assay. Incubate for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer provided in a commercial kit.[27]

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to the cell suspension.[27]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

Antimicrobial Susceptibility: Broth Microdilution Assay (MIC)

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[29][30] This assay is crucial for quantifying the potency of a new antimicrobial compound.[29] The broth microdilution method is a standardized and efficient way to determine MIC values for a large number of compounds.[31]

Detailed Protocol:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indole derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[30][31] The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[31]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[30][31]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Target Engagement: In Vitro Kinase Inhibition Assay

Causality: To confirm that an indole derivative directly inhibits a specific kinase, an in vitro kinase assay is performed. These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[32] The amount of ADP is directly proportional to the kinase activity. An effective inhibitor will reduce the amount of ADP produced, which is detected as a decrease in a luminescent signal.[33]

Detailed Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in a kinase buffer.

-

Inhibitor Pre-incubation: In a 384-well plate, add 1 µL of the indole derivative at various concentrations. Then add 2 µL of the kinase enzyme solution.[32] Incubate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.[34][35]

-

Kinase Reaction Initiation: Start the reaction by adding 2 µL of a solution containing both the kinase substrate and ATP.[35] Incubate for a defined period (e.g., 30-60 minutes) at the optimal temperature for the enzyme.

-

Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence using a plate reader. A lower signal indicates greater kinase inhibition.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Part III: Data Presentation & Interpretation

Quantitative data from the assays described should be summarized for clear comparison and interpretation.

Table 1: Summary of Biological Activity for Hypothetical Indole Derivatives

| Compound ID | Target Cell Line/Organism | Assay | Result (IC₅₀ / MIC) |

| IND-001 | MCF-7 (Breast Cancer) | MTT | 2.5 µM |

| IND-001 | HeLa (Cervical Cancer) | MTT | 5.1 µM |

| IND-002 | S. aureus (MRSA) | MIC | 8 µg/mL |

| IND-002 | E. coli | MIC | >64 µg/mL |

| IND-003 | Recombinant COX-2 | Enzyme Assay | 0.15 µM |

| IND-003 | Recombinant COX-1 | Enzyme Assay | 12.5 µM |

Interpretation: The data in Table 1 suggests IND-001 has potent anticancer activity. IND-002 shows specific activity against Gram-positive bacteria. IND-003 is a promising selective COX-2 inhibitor, as indicated by the large difference in IC₅₀ values between COX-2 and COX-1, suggesting a potentially better safety profile regarding gastrointestinal side effects.

Conclusion and Future Perspectives

The indole scaffold remains an exceptionally fruitful starting point for the design of new therapeutic agents. Its proven ability to interact with a wide array of biological targets ensures its continued relevance in drug discovery. The biological activities discussed in this guide—anticancer, antimicrobial, anti-inflammatory, and neuroprotective—represent just a fraction of the potential held by indole derivatives. Future research will likely focus on developing indole derivatives with greater target selectivity, improved pharmacokinetic properties, and novel mechanisms of action, such as modulating protein-protein interactions or targeting epigenetic factors. The systematic application of the robust bio-assay protocols detailed herein is fundamental to validating these next-generation compounds and translating them from the laboratory to the clinic.

References

-

Gali-Muhtasib, H., Hmadi, R., Kareh, M., Tohme, R., & Darwiche, N. (2012). Indole Molecules As Inhibitors Of Tubulin Polymerization: Potential New Anticancer Agents. Taylor & Francis Online. [Link]

-

Tang, S., Zhou, Z., Jiang, Z., Zhu, W., & Qiao, D. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PubMed. [Link]

-

Various Authors. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

-

Zhang, H., Wang, W., Wang, L., & Chen, Y. (2022). Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed. [Link]

-

Kaushik, N. K., Kaushik, N., & Attri, P. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Ingenta Connect. [Link]

-

Various Authors. (n.d.). Indole Derivatives (2010–2020) As Versatile Tubulin Inhibitors: Synthesis and structure–activity Relationships. Taylor & Francis Online. [Link]

-

Arun, J., et al. (2021). Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Various Authors. (n.d.). Different mechanisms of indole derivatives as anticancer agents. ResearchGate. [Link]

-

Al-Ostath, O., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Various Authors. (2019). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Ingenta Connect. [Link]

-

Wagner, S., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]

-

Chan, K. W. K., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PubMed. [Link]

-

Various Authors. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

Jukič, M., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. PMC. [Link]

-

Abuelizz, H. A., et al. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. PMC - NIH. [Link]

-

Various Authors. (n.d.). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Bentham Science. [Link]

-

Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Various Authors. (n.d.). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

-

El-Sayed, M. T., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC. [Link]

-

Chan, K. W. K., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. ASM Journals. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

-

Matos, M. J., et al. (n.d.). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. [Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

-

Li, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Various Authors. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. [Link]

-

Devesa, I., et al. (n.d.). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. [Link]

-

ResearchGate. (n.d.). Indole derivatives having COX-2 inhibitory activity. ResearchGate. [Link]

-

ACS Publications. (n.d.). Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. Journal of Agricultural and Food Chemistry. [Link]

-

NIH. (2013). Assay Guidance Manual - Cell Viability Assays. NCBI Bookshelf. [Link]

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

ResearchGate. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Analgesic and Anti-Inflammatory Potential of Indole Derivatives. Taylor & Francis Online. [Link]

-

Various Authors. (2012). Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. Klinik Psikofarmakoloji Bulteni. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

-

NIH. (2012). Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

Wikipedia. (n.d.). Melatonin. Wikipedia. [Link]

-

IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

-

MDPI. (n.d.). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]

-

Bio-protocol. (n.d.). 3.5. Annexin V-FITC/PI Staining. Bio-protocol. [Link]

-

NIH. (n.d.). COX Inhibitors. NCBI Bookshelf. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Melatonin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. journals.asm.org [journals.asm.org]

- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma | MDPI [mdpi.com]

- 21. psikofarmakoloji.org [psikofarmakoloji.org]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. bio-protocol.org [bio-protocol.org]

- 29. emerypharma.com [emerypharma.com]

- 30. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 31. microbe-investigations.com [microbe-investigations.com]

- 32. promega.com [promega.com]

- 33. bmglabtech.com [bmglabtech.com]

- 34. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Characterization of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate, a key intermediate in synthetic and medicinal chemistry. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity in drug development workflows. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra for researchers and scientists.

Molecular Structure and its Spectroscopic Implications

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (CAS Number: 170147-29-2) possesses a molecular weight of 323.39 g/mol and the molecular formula C₂₀H₂₁NO₃. The molecule's architecture, featuring an N-Boc protected indole core, a benzyloxy substituent at the 5-position, dictates its characteristic spectroscopic fingerprint. The presence of aromatic rings, aliphatic groups, a carbamate, and an ether linkage gives rise to distinct signals in NMR, characteristic absorption bands in IR, and predictable fragmentation patterns in MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole ring, the benzyloxy group, and the tert-butyl protecting group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.6 | d | 1H | H-2 | The N-Boc group withdraws electron density, deshielding this proton. |

| ~ 7.5 - 7.3 | m | 5H | Phenyl protons | Aromatic protons of the benzyl group. |

| ~ 7.4 | d | 1H | H-7 | Aromatic proton on the indole ring. |

| ~ 7.2 | d | 1H | H-4 | Aromatic proton on the indole ring. |

| ~ 6.9 | dd | 1H | H-6 | Aromatic proton on the indole ring, coupled to H-4 and H-7. |

| ~ 6.5 | d | 1H | H-3 | Coupled to H-2. |

| ~ 5.1 | s | 2H | -OCH₂- | Methylene protons of the benzyl group. |

| ~ 1.6 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group, appearing as a singlet due to free rotation. |

Causality in Chemical Shifts: The electron-withdrawing nature of the carbamate nitrogen significantly deshields the adjacent protons, particularly H-2 and H-7 of the indole ring. The benzyloxy group, being electron-donating through resonance, will have a shielding effect on the indole ring, particularly at the ortho and para positions (H-4 and H-6).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The presence of the N-Boc group and the benzyloxy substituent will be clearly evident from the chemical shifts of the respective carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C=O (carbamate) | The carbonyl carbon of the Boc group is highly deshielded. |

| ~ 154 | C-5 | Carbon attached to the oxygen of the benzyloxy group. |

| ~ 137 | Quaternary C (phenyl) | The ipso-carbon of the benzyl group. |

| ~ 131 | C-7a | Quaternary carbon of the indole ring. |

| ~ 128.5, 127.9, 127.4 | Phenyl CH | Aromatic carbons of the benzyl group. |

| ~ 125 | C-2 | Deshielded due to the adjacent nitrogen of the carbamate. |

| ~ 115 | C-7 | Aromatic carbon of the indole ring. |

| ~ 113 | C-3a | Quaternary carbon of the indole ring. |

| ~ 107 | C-3 | Shielded carbon of the pyrrole ring. |

| ~ 103 | C-4 | Aromatic carbon of the indole ring. |

| ~ 102 | C-6 | Aromatic carbon of the indole ring. |

| ~ 83 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~ 70 | -OCH₂- | Methylene carbon of the benzyl group. |

| ~ 28 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is expected to show characteristic absorption bands for the C=O of the carbamate, C-O stretching of the ether, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~ 3100-3000 | Medium | Aromatic C-H | Stretching |

| ~ 2980-2930 | Medium | Aliphatic C-H | Stretching |

| ~ 1730 | Strong | C=O (carbamate) | Stretching |

| ~ 1600, 1480 | Medium-Strong | Aromatic C=C | Stretching |

| ~ 1250 | Strong | C-O (ether) | Asymmetric Stretching |

| ~ 1150 | Strong | C-N (carbamate) | Stretching |

Self-Validating Protocol: The presence of a strong absorption band around 1730 cm⁻¹ is a key indicator of the N-Boc protecting group. The absence of an N-H stretching band (typically around 3400 cm⁻¹) confirms the substitution on the indole nitrogen.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate, Electrospray Ionization (ESI) would be a suitable technique.

Expected Molecular Ion: [M+H]⁺ at m/z 324.16

Key Fragmentation Pathways:

A primary fragmentation pathway involves the loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) followed by the loss of CO₂ (-44 Da) from the Boc protecting group. Another significant fragmentation would be the cleavage of the benzylic ether bond, leading to a fragment corresponding to the benzyl cation (m/z 91) and the remaining indole structure.

Caption: Predicted ESI-MS fragmentation of the parent molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans and a relaxation delay to ensure quantitative observation of all carbon signals.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the compound on a salt plate (e.g., NaCl or KBr) if it is an oil, or prepare a KBr pellet if it is a solid.

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Acquisition (ESI):

-

Infuse the sample solution into the electrospray source of the mass spectrometer.

-

Acquire the spectrum in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. The predicted NMR, IR, and MS data, grounded in fundamental principles and data from analogous structures, offer a reliable reference for researchers in the field. Adherence to the provided experimental protocols will ensure the acquisition of high-quality data, enabling confident structural verification and facilitating the advancement of drug discovery and development programs.

References

Navigating the Synthesis and Application of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate: A Technical Guide

For Immediate Release

A comprehensive technical guide on tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is now available for researchers, scientists, and professionals in drug development. This guide details the commercial availability, synthesis, and applications of this versatile indole derivative, providing a critical resource for its use in medicinal chemistry and organic synthesis.

Introduction

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (CAS No. 170147-29-2) is a valuable intermediate in the synthesis of a variety of biologically active molecules. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs. The presence of the benzyloxy group at the 5-position and the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective and controlled chemical transformations, making it an attractive building block for the synthesis of complex molecular architectures. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and highlights its applications in the development of therapeutic agents.

Commercial Availability

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is readily available from several commercial suppliers. The typical purity offered is ≥95%. Researchers can procure this compound in quantities ranging from milligrams to kilograms, ensuring a steady supply for both laboratory-scale research and larger-scale development projects.

| Supplier | CAS Number | Molecular Weight | Purity | Storage Conditions |

| Sigma-Aldrich | 170147-29-2 | 323.39 | 95% | Refrigerator (2-8°C)[1] |

| BLDpharm | 170147-29-2 | 323.39 | ≥95% | Sealed in dry, 2-8°C[2] |

| Amadis Chemical | 170147-29-2 | 323.39 | Not Specified | 2-8°C for long term |

Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

The synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is typically achieved through the N-Boc protection of the commercially available starting material, 5-(benzyloxy)indole. The Boc group serves to protect the indole nitrogen from unwanted side reactions and enhances the solubility of the indole ring in organic solvents, facilitating subsequent chemical modifications.

Experimental Protocol: N-Boc Protection of 5-(benzyloxy)indole

This protocol is a standard procedure for the N-Boc protection of indoles and is expected to provide the desired product in good yield.

Materials:

-

5-(benzyloxy)indole

-

Di-tert-butyl dicarbonate (Boc)₂O

-

4-(Dimethylamino)pyridine (DMAP)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup (optional but recommended)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-(benzyloxy)indole (1.0 eq) in anhydrous THF in a round-bottom flask, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford pure tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Caption: Application pathways of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₁NO₃ | [2] |

| Molecular Weight | 323.39 g/mol | [2] |

| Appearance | White to Yellow Solid or Liquid | [1] |

| Storage Temperature | 2-8°C | [1][2] |

Safety Hazards: Based on available data for the compound and its structural analogs, the following hazard statements apply:

-

H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H335: May cause respiratory irritation. [2] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its dual-protected structure allows for selective functionalization at various positions of the indole ring, providing a pathway to a diverse range of complex molecules. This guide serves as a valuable resource for researchers looking to leverage the unique chemical properties of this compound in their synthetic endeavors.

References

Sources

Methodological & Application

Application Note: Regioselective Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Executive Summary

This application note details the robust, two-step synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (CAS: 170147-29-2) starting from 5-hydroxyindole. This scaffold is a critical intermediate in the development of serotonin receptor modulators (e.g., 5-HT1A agonists) and melatonin analogues.

The protocol leverages the significant acidity difference between the phenolic hydroxyl (

Strategic Analysis & Mechanistic Logic

The Regioselectivity Challenge

5-Hydroxyindole possesses two nucleophilic sites: the phenolic oxygen (C5-OH) and the indole nitrogen (N1-H).

-

Path A (Simultaneous/Non-selective): Using a strong base (e.g., NaH, KOH) initially would deprotonate both sites, leading to mixtures of O-alkyl, N-alkyl, and O,N-dialkyl products.

-

Path B (pKa-Directed): By utilizing a mild base such as Potassium Carbonate (

), we selectively deprotonate the phenol (more acidic) while leaving the indole N-H intact. The resulting phenoxide anion is a potent nucleophile that reacts cleanly with benzyl bromide.

The N-Protection Strategy

Once the oxygen is protected as a benzyl ether, the indole nitrogen remains. Indoles are poor nucleophiles at nitrogen due to the participation of the lone pair in the aromatic system. Therefore, standard amine protection protocols (e.g., anhydride mixing) often fail or are sluggish. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the Boc-anhydride to form a highly reactive N-acylpyridinium salt, which effectively transfers the Boc group to the indole nitrogen.

Experimental Protocols

Step 1: Selective O-Benzylation of 5-Hydroxyindole

Objective: Synthesis of 5-(benzyloxy)-1H-indole. Reaction Type: Williamson Ether Synthesis.

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 5-Hydroxyindole | Substrate | 1.0 | 133.15 |

| Benzyl Bromide | Electrophile | 1.1 | 171.04 |

| Potassium Carbonate ( | Base | 1.5 | 138.21 |

| DMF (Anhydrous) | Solvent | -- | -- |

Protocol

-

Setup: Charge a round-bottom flask with 5-hydroxyindole (1.0 equiv) and anhydrous DMF (concentration ~0.5 M).

-

Deprotonation: Add

(1.5 equiv) in a single portion. Stir at room temperature for 15 minutes. The suspension may darken slightly as the phenoxide forms. -

Addition: Add Benzyl bromide (1.1 equiv) dropwise via syringe to control the exotherm.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

) should disappear, replaced by the product (

-

-

Workup:

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (5x reaction volume). The product should precipitate as a solid.

-

Filter the solid. If oil forms, extract with Ethyl Acetate (3x), wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc gradient) if necessary.

-

Yield Expectation: 85–92%.

-

Step 2: N-tert-Butoxycarbonylation

Objective: Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate. Reaction Type: Nucleophilic Acyl Substitution (DMAP-catalyzed).

Reagents & Stoichiometry

| Component | Role | Equiv. | MW ( g/mol ) |

| 5-(Benzyloxy)indole | Substrate | 1.0 | 223.27 |

| Di-tert-butyl dicarbonate ( | Reagent | 1.2 | 218.25 |

| Triethylamine (TEA) | Base | 1.2 | 101.19 |

| DMAP | Catalyst | 0.1 | 122.17 |

| Acetonitrile (MeCN) | Solvent | -- | -- |

Protocol

-

Setup: Dissolve 5-(benzyloxy)indole (from Step 1) in Acetonitrile (0.3 M) in a clean, dry flask.

-

Catalyst Addition: Add DMAP (0.1 equiv) and Triethylamine (1.2 equiv). Stir for 5 minutes.

-

Reagent Addition: Add

(1.2 equiv) as a solution in a small amount of MeCN or solid (if molten, liquid addition is preferred).-

Note: Gas evolution (

) is not typically vigorous here, but ensure venting is possible.

-

-

Reaction: Stir at Room Temperature for 3–12 hours.

-

Note from the Bench: Indoles with electron-donating groups (like 5-OBn) react faster than electron-deficient indoles.

-

-

Workup:

-

Evaporate the Acetonitrile under reduced pressure.

-

Redissolve the residue in Dichloromethane (DCM).

-

Wash with 0.5 M HCl (to remove DMAP/TEA), then saturated

, then brine.

-

-

Purification: Flash chromatography on silica gel (Hexane/EtOAc 9:1 to 8:2).

-

Yield Expectation: 90–95%.

-

Visual Workflow & Mechanism

The following diagram illustrates the reaction pathway and the critical logic gates for success.

Figure 1: Stepwise synthetic workflow highlighting the pKa-directed selectivity strategy.

Quality Control & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified:

NMR Validation (1H NMR, 400 MHz, CDCl3)

-

Loss of OH: Disappearance of the broad singlet at

8.5–9.0 ppm (phenol OH) after Step 1. -

Benzyl Group: Appearance of a singlet (2H) at

5.1 ppm ( -

Boc Group: Appearance of a strong singlet (9H) at

1.6–1.7 ppm after Step 2. -

Indole C-H Shift: The C2-H and C3-H protons often shift downfield slightly upon N-Boc protection due to the electron-withdrawing nature of the carbamate.

Mass Spectrometry

-

Step 1 Intermediate:

. -

Final Product:

. Note that Boc groups are labile in MS; you may see a fragment corresponding to

Safety & Handling Notes

-

Benzyl Bromide: A potent lachrymator (tear gas). Strict Requirement: Handle only in a functioning fume hood. Keep a beaker of 1M NaOH or dilute ammonia nearby to neutralize spills/syringes.

-

DMF: Hepatotoxic. Use double-gloving (Nitrile) or laminate gloves.

-

Reaction Venting: Step 2 generates small amounts of gas if moisture is present (hydrolysis of Boc anhydride). Do not seal the vessel completely tight; use a bubbler or a needle vent.

References

-

Regioselective Alkylation of 5-Hydroxyindole

- Zhang, X., et al. "Urea Derivative Catalyzed Enantioselective Hydroxyalkylation of Hydroxyindoles with Isatins." Int. J. Mol. Sci. 2015, 16(10), 24629–24642.

-

General Procedure for Indole N-Boc Protection

- Grehn, L., & Ragnarsson, U. "Novel efficient total synthesis of melatonin." Journal of Organic Chemistry.

- Sigma-Aldrich Protocol: "N-Boc protection of amines and indoles."

-

Product Characterization (Target Molecule)

- Sigma-Aldrich Product Detail: tert-Butyl 5-(benzyloxy)

-

Organic Syntheses (Base Handling Reference)

- Heaney, H., & Ley, S. V. "1-Benzylindole." Organic Syntheses, Coll. Vol. 6, p.104 (1988).

Sources

Application Note: Modular Palladium-Catalyzed Synthesis of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of tert-butyl 5-(benzyloxy)-1H-indole-1-carboxylate (Target Molecule). While traditional Fischer indole synthesis often requires harsh acidic conditions incompatible with sensitive benzyl ethers, this protocol utilizes a Palladium-Catalyzed Sonogashira Cross-Coupling and Cyclization strategy. This modular approach ensures high functional group tolerance, regioselectivity, and reproducibility.

The workflow is designed for medicinal chemistry and process development teams requiring high-purity indole scaffolds. It proceeds through three distinct phases: (1) Pd-catalyzed alkynylation of the ortho-haloaniline precursor, (2) Copper-mediated cyclization to the indole core, and (3)

Scientific Rationale & Reaction Design

Why Palladium-Catalyzed Assembly?

The construction of the indole core via the Sonogashira-Cyclization sequence (often referred to as the Castro-Stephens/Sonogashira route) offers superior control compared to classical methods.

-

Mild Conditions: Avoids high temperatures and strong acids (e.g.,

, PPA) typical of Fischer synthesis, preserving the acid-sensitive 5-benzyloxy ether. -

Regiocontrol: The coupling of the alkyne to the ortho-position of the aniline guarantees the formation of the 2,3-unsubstituted indole core (after desilylation), eliminating regioisomeric byproducts.

-

Scalability: The Pd/Cu catalytic cycle is highly efficient, often requiring low catalyst loading (1-3 mol%).

Synthetic Pathway

The synthesis targets the construction of the indole ring from 2-iodo-4-(benzyloxy)aniline , followed by protection.

-

Cross-Coupling: Pd-catalyzed coupling of trimethylsilylacetylene (TMSA) to the aryl iodide.

-

Cyclization: Base-mediated desilylation and intramolecular nucleophilic attack of the amine on the activated alkyne.

-

Protection: Installation of the Boc group to modulate reactivity and solubility for downstream applications.

Visual Workflow & Mechanism

The following diagram illustrates the reaction cascade and the catalytic cycle governing the critical bond-forming step.

Caption: Step-wise construction of the N-Boc-5-benzyloxyindole scaffold via Pd-catalyzed alkynylation and subsequent cyclization.

Detailed Experimental Protocols

Materials & Reagents

| Reagent | Equiv. | Role |

| 2-Iodo-4-(benzyloxy)aniline | 1.0 | Limiting Reagent |

| Trimethylsilylacetylene (TMSA) | 1.2 | Alkyne Source |

| Bis(triphenylphosphine)palladium(II) dichloride | 0.02 (2 mol%) | Catalyst |

| Copper(I) Iodide (CuI) | 0.01 (1 mol%) | Co-catalyst |

| Triethylamine ( | 3.0 | Base/Solvent |

| Tetrabutylammonium fluoride (TBAF) | 2.0 | Desilylating Agent |

| Di-tert-butyl dicarbonate ( | 1.2 | Protecting Group |

| DMAP | 0.1 | Nucleophilic Catalyst |

Step 1: Sonogashira Coupling & Cyclization (One-Pot Variation)

Note: While isolable, the TMS-alkyne intermediate is often cyclized directly for efficiency.

-

Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 2-iodo-4-(benzyloxy)aniline (10.0 mmol, 3.25 g),

(0.2 mmol, 140 mg), and CuI (0.1 mmol, 19 mg). -

Inert Atmosphere: Evacuate and backfill the flask with Argon (

). -

Solvent Addition: Add anhydrous THF (50 mL) and Triethylamine (30 mmol, 4.2 mL) via syringe.

-

Alkynylation: Add Trimethylsilylacetylene (12.0 mmol, 1.7 mL) dropwise. Stir the mixture at 50°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting iodide (

) should disappear, replaced by the highly fluorescent intermediate (

-

-

Cyclization: Once coupling is complete, cool to room temperature. Add TBAF (1.0 M in THF, 20 mL) dropwise. Heat the reaction to 70°C for 2 hours.

-

Workup: Dilute with EtOAc (100 mL) and wash with saturated

(2 -

Purification: Flash column chromatography (SiO2, Hexane/EtOAc 9:1

4:1) yields 5-(benzyloxy)-1H-indole as an off-white solid.-

Expected Yield: 75–85% (approx. 1.7–1.9 g).

-

Step 2: N-Boc Protection

-

Setup: Dissolve the purified 5-(benzyloxy)-1H-indole (approx. 1.8 g, 8.0 mmol) in anhydrous DCM (40 mL).

-

Reagents: Add DMAP (0.8 mmol, 98 mg) and Triethylamine (12.0 mmol, 1.67 mL).

-

Addition: Cool to 0°C. Add

(9.6 mmol, 2.1 g) dissolved in minimal DCM dropwise. -

Reaction: Warm to room temperature and stir for 3 hours. Evolution of

gas may be observed initially. -

Workup: Quench with water (20 mL). Separate the organic layer and wash with 0.5 M HCl (to remove DMAP/Et3N), followed by saturated

. -

Isolation: Dry over

and concentrate. Recrystallize from Hexane/EtOAc or purify via short silica plug if necessary.-

Final Product: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate.

-

Appearance: White to pale yellow crystalline solid.

-

Critical Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Stalled Coupling (Step 1) | Catalyst poisoning ( | Ensure rigorous Argon purging. Degas solvents prior to use. Add fresh catalyst (1 mol%). |

| Incomplete Cyclization | TMS group stable | Ensure TBAF is fresh. Alternatively, use |

| Low Yield (Boc Step) | Indole polymerization | Avoid strong acids. Indoles are acid-sensitive. Ensure the Boc reaction remains basic/neutral. |

| Dark Reaction Mixture | Oxidation of amine/indole | Perform all steps under inert atmosphere. Indoles oxidize slowly in air/light; store final product at -20°C. |

References

-

Larock Indole Synthesis. Wikipedia / Organic Chemistry Portal. A versatile heteroannulation reaction using palladium.[5][6] Retrieved from [Link]

-

Synthesis of 5-substituted Indoles. National Institutes of Health (NIH) / PMC. Detailed protocols on Pd-catalyzed cyclization. Retrieved from [Link]

-

Preparation of tert-Butyl Esters and Carbamates. Organic Chemistry Portal. Standard protocols for Boc protection. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of 2-Vinylic Indoles and Derivatives via a Pd-Catalyzed Tandem Coupling Reaction [organic-chemistry.org]

- 6. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

Application Note: Strategic Utilization of tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate in Medicinal Chemistry

[1]

Executive Summary

tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate represents a high-value "privileged scaffold" for the rapid diversification of serotonergic modulators, kinase inhibitors, and peptidomimetics.[1] Its utility lies in its orthogonal protection strategy : the acid-labile N-Boc group and the hydrogenolysis-labile O-benzyl group allow for precise, regioselective functionalization at the C2 and C3 positions without compromising the latent 5-hydroxyl pharmacophore.[1] This guide provides optimized protocols for C3-formylation, C2-lithiation, and selective deprotection workflows.

Strategic Logic: The Power of Orthogonal Protection

The primary advantage of this building block is the ability to independently manipulate the indole nitrogen and the C5-oxygen. This orthogonality is critical for synthesizing complex 5-hydroxytryptamine (5-HT) analogs where the order of operations dictates yield and purity.[1]

Orthogonal Deprotection Logic

-

Pathway A (N-Deprotection): The tert-butoxycarbonyl (Boc) group is removed using acidic conditions (TFA/DCM or HCl/Dioxane), leaving the benzyl ether intact.[1] This is essential for peptide coupling or N-alkylation while keeping the phenol masked.[1]

-

Pathway B (O-Deprotection): The benzyl (Bn) group is removed via catalytic hydrogenolysis (H₂/Pd-C), leaving the N-Boc group intact.[1] This allows for the revelation of the C5-phenol for etherification or bioconjugation while maintaining nitrogen protection.[1]

Figure 1: The divergent synthetic pathways enabled by the specific protection pattern of the starting material.

Experimental Protocols

Protocol A: C3-Regioselective Formylation (Vilsmeier-Haack)

The N-Boc group sterically hinders the C2 position and electronically deactivates the ring slightly, but C3 formylation remains efficient and is a key entry point for synthesizing tryptamine analogs via Henry reaction or reductive amination.[1]

Objective: Synthesis of tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate.

Reagents:

-

DMF (Anhydrous)

-

POCl₃ (Phosphorus oxychloride)

-

Starting Material: tert-Butyl 5-(benzyloxy)-1H-indole-1-carboxylate (1.0 equiv)[1]

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation: In a flame-dried flask under Ar, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir at 0°C for 30 min to form the chloroiminium salt (white precipitate may form).

-

Substrate Addition: Dissolve the indole substrate (1.0 equiv) in minimum anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

-

Reaction: Warm the mixture to room temperature and stir for 2 hours. Note: Do not heat above 60°C as N-Boc thermolysis may occur.[1]

-

Hydrolysis: Pour the reaction mixture onto crushed ice/saturated NaOAc solution (pH ~8). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.

-

Workup: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq), water, and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde typically elutes as a light yellow solid.

Key Insight: The N-Boc group prevents the formation of N-formyl byproducts common in unprotected indoles.[1]

Protocol B: C2-Lithiation and Functionalization

The N-Boc group acts as a Directed Metalation Group (DMG), allowing for lithiation at the C2 position.[1] This is impossible with the unprotected indole (which would simply deprotonate at Nitrogen).

Objective: Introduction of electrophiles (e.g., Methyl, Iodo, Carboxyl) at C2.

Reagents:

-

LTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA (freshly prepared)

-

THF (Anhydrous)

-

Electrophile (e.g., MeI, CO₂, I₂)

Step-by-Step Methodology:

-

Deprotonation: Cool a solution of the indole (1.0 equiv) in anhydrous THF to -78°C under Ar.

-

Base Addition: Add LTMP (1.1 equiv) dropwise via syringe pump over 20 minutes. Crucial: Maintain internal temperature < -70°C to prevent Boc migration (Fries rearrangement) to C2.

-

Metalation: Stir at -78°C for 1 hour. The solution typically turns bright yellow/orange.

-

Quench: Add the electrophile (1.5 equiv) dissolved in THF.

-

Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1]

Troubleshooting: If the tert-butyl ketone (Boc migration product) is observed, ensure the lithiation temperature stays strictly below -75°C and reduce the metalation time.

Protocol C: Selective Deprotection

1. Selective N-Boc Removal (Phenol Protection Intact)[1]

-

Reagent: TFA/DCM (1:4 v/v).

-

Condition: 0°C to RT, 1-2 hours.

-

Workup: Quench with saturated NaHCO₃. Do not concentrate acidic solution to dryness if the product is acid-sensitive.[1]

2. Selective O-Benzyl Removal (Nitrogen Protection Intact)[1]

Analytical Data Summary (Expected)

| Property | Value / Characteristic |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | 323.39 g/mol |

| ¹H NMR (CDCl₃) | δ 8.05 (d, H7, characteristic of N-Boc shielding), δ 5.10 (s, 2H, O-CH₂-Ph), δ 1.68 (s, 9H, Boc-tBu).[1] |

| TLC (Hex/EtOAc 4:1) | R_f ≈ 0.6 (UV active, stains purple with Vanillin) |